2-(6-bromo-2-methoxy-1-naphthyl)-N-(sec-butyl)acetamide
Overview
Description
2-(6-bromo-2-methoxy-1-naphthyl)-N-(sec-butyl)acetamide is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromine atom, a methoxy group, and a sec-butyl group attached to the naphthalene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(sec-butyl)acetamide typically involves the following steps:
Bromination: The starting material, 2-methoxy-1-naphthalene, undergoes bromination using bromine or a brominating agent to introduce the bromine atom at the 6-position.
Acetylation: The brominated product is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Alkylation: The final step involves the alkylation of the acetamide group with sec-butyl bromide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow reactors and batch reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(6-bromo-2-methoxy-1-naphthyl)-N-(sec-butyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxy-1-naphthyl-N-(sec-butyl)acetamide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of 2-(6-bromo-2-formyl-1-naphthyl)-N-(sec-butyl)acetamide or 2-(6-bromo-2-carboxy-1-naphthyl)-N-(sec-butyl)acetamide.
Reduction: Formation of 2-methoxy-1-naphthyl-N-(sec-butyl)acetamide.
Substitution: Formation of 2-(6-hydroxy-2-methoxy-1-naphthyl)-N-(sec-butyl)acetamide or 2-(6-amino-2-methoxy-1-naphthyl)-N-(sec-butyl)acetamide.
Scientific Research Applications
2-(6-bromo-2-methoxy-1-naphthyl)-N-(sec-butyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(6-bromo-2-methoxy-1-naphthyl)-N-(sec-butyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
2-(6-bromo-2-methoxy-1-naphthyl)-N-(sec-butyl)acetamide can be compared with other similar compounds, such as:
2-(6-bromo-2-methoxy-1-naphthyl)methanol: A compound with a similar structure but different functional groups.
2-(6-bromo-2-methoxy-1-naphthyl)acetonitrile: Another related compound with a nitrile group instead of an acetamide group.
These similar compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-butan-2-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-4-11(2)19-17(20)10-15-14-7-6-13(18)9-12(14)5-8-16(15)21-3/h5-9,11H,4,10H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSBTCMYYHECCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CC1=C(C=CC2=C1C=CC(=C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794506 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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